molecular formula C22H21FN2O5S B2646107 N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(2-methylphenyl)methyl]ethanediamide CAS No. 896314-77-5

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(2-methylphenyl)methyl]ethanediamide

Cat. No.: B2646107
CAS No.: 896314-77-5
M. Wt: 444.48
InChI Key: COORFHNBXZUYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide is a complex organic compound characterized by the presence of fluorobenzene, furan, and ethanediamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with a furan-2-yl ethylamine derivative under controlled conditions to form the sulfonamide intermediate. This intermediate is then reacted with 2-methylphenylmethylamine in the presence of a coupling agent to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base or a transition metal catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The sulfonyl and furan groups can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide
  • **N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-methylethanediamide

Uniqueness

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide is unique due to the presence of the 2-methylphenylmethyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-[(2-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O5S/c1-15-5-2-3-6-16(15)13-24-21(26)22(27)25-14-20(19-7-4-12-30-19)31(28,29)18-10-8-17(23)9-11-18/h2-12,20H,13-14H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COORFHNBXZUYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.